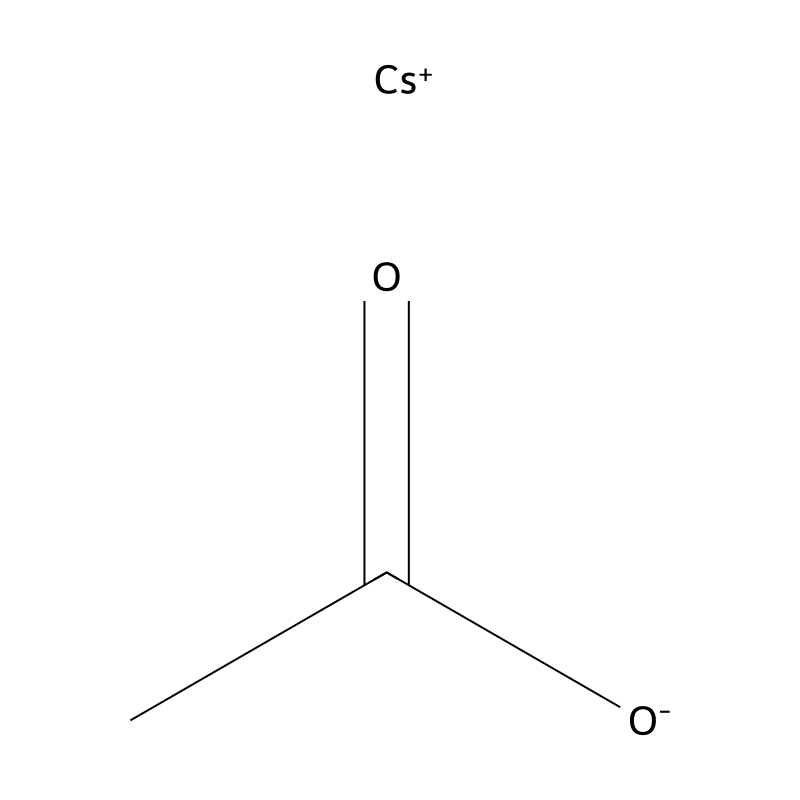

Cesium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perkin Reaction

Cesium acetate is a crucial component in the Perkin reaction, which allows for the synthesis of unsaturated cinnamic acids. These acids are valuable intermediates in the production of various pharmaceuticals, fragrances, and dyes [].

Metal-Catalyzed Coupling Reactions

As a Lewis acid, cesium acetate acts as an efficient additive in metal-catalyzed coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of complex carbon-carbon bonds. Cesium acetate helps improve reaction efficiency and product yield [].

Inversion of Stereoisomers

Cesium acetate demonstrates the ability to invert the stereochemistry of secondary alcohols. This process involves converting one enantiomer of an alcohol to its mirror image, which is often necessary for the synthesis of specific pharmaceuticals [].

Cesium Acetate in Material Science Research

Beyond organic synthesis, cesium acetate has recently gained interest in material science research:

Perovskite Solar Cells

Studies suggest that incorporating small amounts of cesium acetate into the fabrication process of perovskite solar cells enhances their stability and performance. Cesium acetate is believed to reduce strain within the perovskite layer and improve its carrier lifetime, leading to increased efficiency and longevity of the solar cells [].

Cesium acetate is an ionic compound with the chemical formula . It appears as a white crystalline solid and is moderately soluble in water. This compound can be synthesized through various methods, including the reaction of cesium hydroxide or cesium carbonate with acetic acid. The resulting product is notable for its applications in organic synthesis and other industrial processes .

- Skin and eye contact: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling. Wash thoroughly after handling.

- Inhalation: Avoid inhaling dust particles. Use a fume hood while working with the compound.

- Disposal: Dispose of waste according to local regulations for hazardous waste.

- Formation: It can be formed by reacting cesium hydroxide or cesium carbonate with acetic acid:or

- Perkin Reaction: Cesium acetate is utilized in the Perkin reaction, where it helps synthesize unsaturated cinnamic acids by condensing aromatic aldehydes with fatty acids. This method has shown improved yields compared to sodium acetate, enhancing reaction efficiency significantly .

- Inversion of Alcohols: The compound can also facilitate the inversion of secondary alcohols through a substitution reaction, where the alcohol is converted to a good leaving group before reacting with cesium acetate .

There are several methods for synthesizing cesium acetate:

- Reaction with Acetic Acid:

- Direct Reaction:

- Mixing cesium hydroxide or carbonate directly with acetic acid as described previously.

- Self-Templating Techniques:

Uniqueness of Cesium Acetate

Cesium acetate is unique due to its higher molecular weight and distinct solubility characteristics compared to other alkali metal acetates. Its ability to enhance yields in organic synthesis and serve specialized roles in industrial applications further distinguishes it from similar compounds. The use of cesium ions also contributes to unique catalytic properties not found in lighter alkali metal acetates .

Thermal Stability and Decomposition Mechanisms

Cesium acetate demonstrates remarkable thermal stability under ambient conditions, maintaining its structural integrity up to approximately 190°C before the onset of thermal decomposition processes [4] [5]. The compound exhibits a well-defined melting point of 194°C (381°F; 467 K), which represents the temperature at which thermal decomposition mechanisms begin to dominate [4] [5] [6]. Research utilizing thermogravimetric analysis and differential thermal analysis techniques has revealed that the thermal decomposition of cesium acetate follows a complex multi-step mechanism similar to other alkali metal acetates [7] [8].

The decomposition mechanism involves the breakdown of the acetate functional group with concurrent release of volatile organic compounds, including carbon dioxide and acetic acid fragments [7] [8]. The primary decomposition products include cesium oxide compounds, most likely cesium oxide (Cs₂O), along with gaseous byproducts resulting from the thermal degradation of the organic acetate moiety [7] [8]. Comparative studies of related metal acetates suggest that the activation energy for cesium acetate decomposition likely falls within the range of 75-244 kilojoules per mole, based on similar thermal decomposition studies of silver acetate and cerium acetate hydrate [7] [8] [9].

The hygroscopic nature of cesium acetate significantly influences its thermal stability characteristics, as the presence of absorbed moisture can modify decomposition pathways and temperature profiles [4] [10]. Thermal analysis studies indicate that the decomposition temperature can vary depending on the heating rate and atmospheric conditions, with higher heating rates generally resulting in elevated observed decomposition temperatures [11] [8].

| Parameter | Description | Reference |

|---|---|---|

| Thermal Stability Range | Stable up to approximately 190°C | [5] [6] |

| Onset of Decomposition | Begins to decompose near melting point (~194°C) | [5] [9] [6] |

| Decomposition Mechanism | Breakdown of acetate group with release of volatile organic compounds | [7] [8] [9] |

| Decomposition Products | Cesium oxide compounds (likely Cs₂O) and gaseous products | [7] [8] [9] |

| Activation Energy | Range of 75-244 kJ/mol (estimated from similar metal acetates) | [7] [8] [9] |

Solubility Behavior in Polar and Nonpolar Solvents

Cesium acetate exhibits exceptional solubility characteristics in polar solvents, demonstrating remarkably high dissolution capacity in water with solubility values of 945.1 grams per 100 grams of water at -2.5°C and increasing to 1345.5 grams per 100 milliliters at 88.5°C [6]. This extraordinary water solubility significantly exceeds that of most other metal acetates and reflects the strong ionic character of the cesium-acetate interaction [6]. The compound also demonstrates excellent solubility in dimethyl sulfoxide, a polar aprotic solvent commonly employed in organic synthesis applications [4].

Extended solubility studies have revealed that cesium acetate maintains high dissolution capacity across a broad range of polar solvents [12]. In methanol, the compound achieves high solubility with saturated solutions reaching densities of 1.57 grams per cubic centimeter [12]. Ethylene glycol serves as an effective solvent for cesium acetate, yielding solutions with concentrations of 61.1 percent weight/weight and corresponding solution densities of 1.67 grams per cubic centimeter [12].

The solubility behavior in higher molecular weight glycols follows a predictable trend, with decreasing solubility observed in diethylene glycol and triethylene glycol systems [12]. Diethylene glycol solutions achieve densities in the range of 1.51-1.67 grams per cubic centimeter, while triethylene glycol demonstrates somewhat reduced solvation capacity with solution densities around 1.75 grams per cubic centimeter [12]. Notably, cesium acetate exhibits unexpectedly high solubility in ethylene glycol monobutyl ether, achieving 65.4 percent weight/weight concentrations with solution densities of 1.52 grams per cubic centimeter [12].

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 945.1 g/100 g at -2.5°C; 1345.5 g/100 mL at 88.5°C | [6] |

| Dimethyl Sulfoxide | Soluble | [4] |

| Methanol | Highly soluble (solution density: 1.57 g/cm³) | [12] |

| Ethylene Glycol | 61.1% w/w, solution density: 1.67 g/cm³ | [12] |

| Diethylene Glycol | Solution density: 1.51-1.67 g/cm³ | [12] |

| Triethylene Glycol | Solution density: 1.75 g/cm³ | [12] |

| Ethylene Glycol Monobutyl Ether | 65.4% w/w, solution density: 1.52 g/cm³ | [12] |

| Glycerol | Solution density: 1.74 g/cm³ | [12] |

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Fourier transform infrared spectroscopy of cesium acetate reveals characteristic absorption bands that provide definitive structural identification of the acetate functional group and cesium-oxygen interactions [13] [14] [15]. The infrared spectrum exhibits prominent carbonyl stretching vibrations with asymmetric stretching occurring in the range of 1550-1600 wavenumbers per centimeter and symmetric stretching observed at 1400-1450 wavenumbers per centimeter [13] [14] [15]. These carbonyl stretching frequencies are sensitive to the coordination environment and provide insight into the ionic nature of the cesium-acetate interaction [14].

Carbon-hydrogen stretching vibrations appear in the 2900-3000 wavenumbers per centimeter region, corresponding to the methyl group of the acetate moiety [13] [14] [15]. The carbon-hydrogen bending vibrations are observed at 1350-1380 wavenumbers per centimeter, providing additional confirmation of the acetate structure [13] [14] [15]. Lower frequency regions of the infrared spectrum contain cesium-oxygen stretching vibrations, estimated to occur in the 300-400 wavenumbers per centimeter range, which are indicative of the metal-oxygen bonding interactions [14] [16].

Nuclear magnetic resonance spectroscopy provides complementary structural information through both proton and cesium nucleus observations [17] [13] [18]. Proton nuclear magnetic resonance spectra recorded in dimethyl sulfoxide-d₆ reveal the methyl protons of the acetate group at 1.798 parts per million, confirming the expected acetate structure [13]. An additional signal at 4.745 parts per million is attributed to hydroxyl protons, likely arising from trace water content due to the hygroscopic nature of the compound [13].

Cesium-133 nuclear magnetic resonance spectroscopy offers a particularly sensitive probe for investigating the local environment of cesium ions [17] [18]. The cesium nucleus exhibits a spin of 7/2 with 100 percent natural abundance and demonstrates relatively narrow signals due to its low quadrupole moment [17]. The chemical shift range for cesium extends from -30 to 130 parts per million, with 0.1 molar cesium nitrate in deuterium oxide serving as the standard reference compound [17]. The narrow linewidth and high sensitivity of cesium nuclear magnetic resonance make it an excellent technique for studying cesium complexation and binding interactions [17] [18].

Raman spectroscopy provides additional vibrational information complementary to infrared analysis [19] [20]. Raman spectra of cesium acetate systems have identified characteristic peaks at 1036 wavenumbers per centimeter, which are associated with cesium-oxygen vibrational modes [19] [20]. These Raman-active vibrations offer insights into the cesium coordination environment and can be particularly useful for studying cesium acetate in complex matrices or heterogeneous systems [19] [20].

| Spectroscopic Technique | Characteristic Feature | Spectral Position | Significance | Reference |

|---|---|---|---|---|

| Fourier Transform Infrared | C=O asymmetric stretching | ~1550-1600 cm⁻¹ | Characteristic of acetate group | [13] [14] [15] |

| Fourier Transform Infrared | C=O symmetric stretching | ~1400-1450 cm⁻¹ | Characteristic of acetate group | [13] [14] [15] |

| Fourier Transform Infrared | C-H stretching | ~2900-3000 cm⁻¹ | Indicates methyl group of acetate | [13] [14] [15] |

| Fourier Transform Infrared | C-H bending | ~1350-1380 cm⁻¹ | Indicates methyl group of acetate | [13] [14] [15] |

| Proton Nuclear Magnetic Resonance | CH₃ protons | 1.798 ppm (in DMSO-d₆) | Confirms acetate structure | [13] |

| Cesium-133 Nuclear Magnetic Resonance | Cesium nucleus | -30 to 130 ppm range | Sensitive probe for cesium environment | [17] [18] |

| Raman | Cs-O vibration | ~1036 cm⁻¹ | Indicates cesium-oxygen interaction | [19] [20] |

Electrochemical Properties and Conductivity Analysis

The electrochemical properties of cesium acetate have been investigated primarily in the context of molten salt systems and binary mixtures with other alkali metal acetates [21] [22]. Electric conductivity measurements of cesium acetate in the molten state demonstrate higher conductivity values compared to other alkali metal acetates, reflecting the larger ionic radius and higher polarizability of the cesium cation [21] [22]. Temperature-dependent conductivity studies reveal activation energies for ionic conduction that are comparable to other alkali acetates, suggesting similar transport mechanisms despite the differences in ionic size [21] [22].

Binary mixture studies involving cesium acetate with sodium, potassium, and rubidium acetates have revealed non-additive conductivity behavior, indicating the formation of complex ionic interactions in mixed molten systems [21] [22]. The molar electroconductivity of lithium-cesium acetate binary systems exhibits concentration-dependent behavior described by sigmoidal isotherms, suggesting the formation of complex ions and changes in effective charge distribution upon mixing [22]. These deviations from ideal mixing behavior are attributed to the formation of mixed ionic complexes and alterations in the local ionic environment [22].

Conductivity measurements in cesium acetate systems have been performed using standard four-wire resistance measurement techniques, enabling accurate determination of ionic transport properties [23]. The conductivity behavior is influenced by factors including temperature, concentration, and the presence of other ionic species [21] [22]. In-situ conductivity measurements using microelectrode scaffold diagnostics have been employed to study cesium-containing systems, providing insights into the spatial distribution of ionic conductivity and potential gradients [23].

The electrochemical stability window and specific electrode potentials for cesium acetate have not been extensively characterized in the available literature, representing areas for future electrochemical investigation [21] [22]. However, the high solubility and ionic conductivity characteristics of cesium acetate make it a promising candidate for electrochemical applications requiring high ionic strength electrolyte solutions [21] [22] [23].

| Property | Description | Reference |

|---|---|---|

| Ionic Conductivity (Molten State) | Higher than other alkali metal acetates | [21] [22] |

| Activation Energy for Conduction | Comparable to other alkali acetates | [21] [22] |

| Binary Mixture Conductivity | Non-additive behavior with Na, K, Rb acetates | [21] [22] |

| Electrochemical Stability | Not specifically characterized | [21] [22] |

| Measurement Techniques | Four-wire resistance, microelectrode diagnostics | [21] [22] [23] |

Cesium acetate serves as a crucial ionization enhancer in various mass spectrometry techniques, particularly in matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) applications. The compound's ability to form stable cesium adducts with target molecules has revolutionized certain analytical approaches.

In MALDI-TOF mass spectrometry, cesium acetate functions as an effective cationizing agent, particularly for fatty acid analysis. Research demonstrates that cesium acetate produces reproducible signals dominated by cesiated cesium carboxylates [RCOOCs + Cs]⁺, with the addition of two cesium ions resulting in a mass shift of 264.8 Da for each fatty acid [1]. This characteristic mass shift significantly reduces background peaks and enhances analytical precision. The linear relationship between fatty acid concentration and corresponding peak intensity ratios exhibits correlation coefficients between 0.986 and 0.987, demonstrating excellent quantitative capabilities [1].

The application extends to oligonucleotide analysis, where cesium acetate serves as a desalting agent in MALDI-MS applications. When used with 2',4',6'-trihydroxyacetophenone (THAP) matrix, cesium acetate concentrations should not exceed 10 mM to maintain proper matrix crystallization [2]. This concentration limitation ensures optimal "hot spot" formation essential for abundant ion signal generation.

In electrospray ionization mass spectrometry, cesium acetate demonstrates superior charge state control capabilities. Studies show that cesium ions can effectively suppress protein ion signals when present at high concentrations, with suppression efficiency comparable to surface-active species [3]. The compound's ability to control charge states makes it particularly valuable for native mass spectrometry applications where precise charge state distribution is crucial.

For polymer analysis, cesium acetate has proven effective in ultra-high molecular weight polystyrene detection. MALDI linear ion trap mass spectrometry using cesium salts with trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]-malononitrile (DCTB) matrix successfully detects polystyrene masses up to 2 million daltons [4]. This application surpasses previous detection limits achieved with other cationizing agents.

Density Gradient Centrifugation for Biomolecule Separation

Cesium acetate represents a significant advancement in density gradient centrifugation applications, offering a lower-toxicity alternative to cesium chloride while maintaining excellent separation capabilities. The compound's unique properties make it particularly suitable for biomolecule purification and separation protocols.

Density gradient centrifugation using cesium salts operates on the principle of equilibrium sedimentation, where particles reach their isopycnic position based on density matching with the surrounding medium [5]. Cesium acetate forms effective density gradients under ultracentrifugation conditions, with typical protocols requiring 0.75 g cesium acetate per mL of sample suspension [6] [7].

The formation of cesium acetate density gradients follows similar principles to cesium chloride gradients but with enhanced biocompatibility. Under high centrifugal force, cesium acetate dissociates, with heavy cesium ions being forced toward the outer end of the tube while maintaining equilibrium through diffusion [5]. This process creates a stable density gradient essential for biomolecule separation based on buoyant density differences.

Research demonstrates that cesium acetate gradients effectively separate different DNA molecules based on density alone [6]. The compound's ability to form gradients with density ranges suitable for nucleic acid separation makes it particularly valuable for molecular biology applications. Unlike cesium chloride, cesium acetate exhibits lower toxicity profiles, making it more suitable for applications requiring subsequent biological assays.

Protein purification applications benefit from cesium acetate's buffering capacity and reduced ionic strength effects. The compound's acetate component provides mild buffering action, helping maintain protein stability during centrifugation processes [8]. This characteristic is particularly advantageous for protein crystallization applications where maintaining native protein conformation is essential.

Viral purification protocols have been adapted to utilize cesium acetate gradients, demonstrating comparable purification efficiency to traditional cesium chloride methods while offering improved safety profiles [9]. The compound's ability to maintain viral infectivity while providing effective purification makes it suitable for applications requiring viable viral particles.

X-ray Crystallography Phasing Applications

Cesium acetate has emerged as a versatile and cost-effective solution for addressing the phase problem in macromolecular X-ray crystallography. The compound's anomalous scattering properties, combined with its ease of use and low cost, make it an attractive alternative to traditional heavy atom derivatives.

The phasing capabilities of cesium acetate stem from cesium's significant anomalous scattering properties, particularly at its L-absorption edges. Cesium exhibits substantial anomalous scattering effects, with f' values reaching -26.7 electrons at the L₃ edge (5016 eV) and f'' values of 16 electrons under optimized conditions [10] [11]. These large anomalous effects provide sufficient phase information for structure determination of macromolecules.

Implementation of cesium acetate phasing follows a systematic approach involving three major steps: protein purification, crystallization, and cryo-protection [10]. The compound can be introduced during any of these stages, with concentrations typically around 5 mM during cryo-protection steps. This flexibility allows for optimization based on specific protein requirements and crystallization conditions.

The "quick-soak" approach represents a particularly efficient application method, where cesium acetate is introduced directly during crystal cryo-protection [10]. This method eliminates the need for extensive optimization of crystallization conditions while providing sufficient cesium incorporation for phasing. The approach has been successfully demonstrated on diverse protein systems, including lysozyme and the PH domain of TFIIH subunit p62 [10].

Cesium-based phasing offers several advantages over traditional heavy atom methods. The compound's high solubility and biocompatibility reduce the risk of crystal damage during soaking procedures [12]. Additionally, cesium acetate's relatively low cost compared to other heavy atom compounds makes it accessible for routine crystallographic applications.

Single wavelength anomalous diffraction (SAD) phasing using cesium acetate has proven particularly effective. The technique exploits cesium's anomalous scattering properties to provide phase information from a single dataset, eliminating the need for multiple wavelength measurements [13]. This approach significantly reduces data collection time and complexity while maintaining high phasing accuracy.

The anomalous scattering properties of cesium have been extensively characterized, with measurements showing wavelength-dependent variations in scattering factors [14]. These measurements provide essential data for optimizing data collection strategies and maximizing phasing signal. The large anomalous effects observed near cesium absorption edges make it particularly suitable for protein crystallography applications.

| Application Area | Typical Concentration | Key Advantage | Primary Reference |

|---|---|---|---|

| MALDI-TOF MS Fatty Acids | Cationizing agent in matrix | Reproducible cesiated adducts | [1] |

| ESI Charge State Control | High concentrations (M range) | Better charge state distribution | [3] [15] |

| Density Gradient Centrifugation | 0.75 g/mL suspension | Lower toxicity than CsCl | [16] [6] |

| X-ray Crystallography Phasing | ~5 mM during cryo-protection | Cost-effective anomalous scattering | [10] [12] |

| Oligonucleotide Analysis | ≤10 mM with THAP matrix | Reduced salt adduct formation | [2] [17] |

| Polymer Mass Spectrometry | Variable with DCTB matrix | Ultra-high molecular weight detection | [4] |

The versatility of cesium acetate across these diverse analytical applications demonstrates its value as a multipurpose analytical reagent. Its unique combination of chemical properties, including moderate solubility, low toxicity, and strong cesium ion coordination, enables specialized applications that would be difficult to achieve with alternative compounds. The compound's established protocols and commercial availability further enhance its practical utility in analytical chemistry laboratories.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 47 of 51 companies (only ~ 7.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website